![molecular formula C8H6N4O3 B13094175 [4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione CAS No. 35612-19-2](/img/structure/B13094175.png)
[4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4,4’-Bipyrimidine]-2,2’,6(1H,3H,3’H)-trione is a heterocyclic compound with a unique structure that includes two pyrimidine rings connected by a single bond
Méthodes De Préparation
The synthesis of [4,4’-Bipyrimidine]-2,2’,6(1H,3H,3’H)-trione typically involves multi-step reactions. One common method includes the condensation of 2-methoxyaniline with dipyrimidine, followed by oxidation to yield the target compound . Industrial production methods often involve similar multi-step processes, ensuring high purity and yield.
Analyse Des Réactions Chimiques
[4,4’-Bipyrimidine]-2,2’,6(1H,3H,3’H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acetonitrile, DMF, and Cs2CO3 . Major products formed from these reactions include various substituted bipyrimidine derivatives.
Applications De Recherche Scientifique
[4,4’-Bipyrimidine]-2,2’,6(1H,3H,3’H)-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of [4,4’-Bipyrimidine]-2,2’,6(1H,3H,3’H)-trione involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular processes such as DNA replication and protein synthesis .
Comparaison Avec Des Composés Similaires
[4,4’-Bipyrimidine]-2,2’,6(1H,3H,3’H)-trione can be compared with other similar compounds such as:
2,2’-Bipyrimidine: This compound has a similar structure but differs in the position of the nitrogen atoms.
4,4’-Bipyridine: Another related compound with a different arrangement of nitrogen atoms.
Quinazolinones: These compounds have a benzene ring fused with a pyrimidine ring and exhibit various biological activities.
The uniqueness of [4,4’-Bipyrimidine]-2,2’,6(1H,3H,3’H)-trione lies in its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
35612-19-2 |
|---|---|
Formule moléculaire |
C8H6N4O3 |
Poids moléculaire |
206.16 g/mol |
Nom IUPAC |
6-(2-oxo-1H-pyrimidin-6-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6N4O3/c13-6-3-5(11-8(15)12-6)4-1-2-9-7(14)10-4/h1-3H,(H,9,10,14)(H2,11,12,13,15) |
Clé InChI |
CFSOLYYMXDWFTG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=O)N=C1)C2=CC(=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


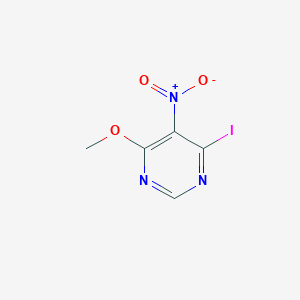
![Isothiazolo[5,4-d]pyrimidine](/img/structure/B13094116.png)
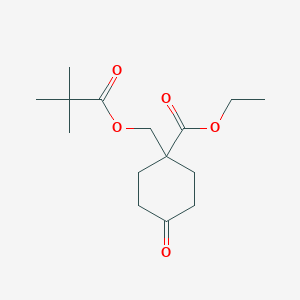
![tetraazanium;[[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13094126.png)
![5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13094136.png)
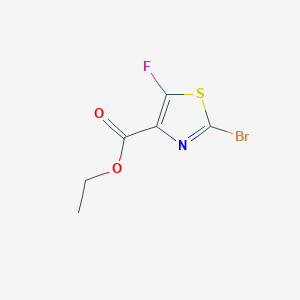


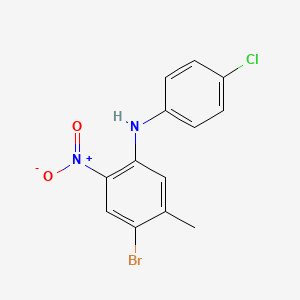
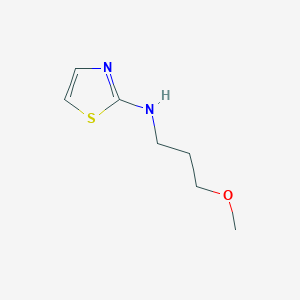

![1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone](/img/structure/B13094186.png)
![7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one](/img/structure/B13094190.png)

